molecular formula C5H10N+ B14250487 N-Ethenyl-N-ethylmethaniminium CAS No. 182165-72-6

N-Ethenyl-N-ethylmethaniminium

Cat. No.: B14250487
CAS No.: 182165-72-6
M. Wt: 84.14 g/mol
InChI Key: XJHWBHMCQCITBR-UHFFFAOYSA-N
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Description

N-Ethenyl-N-ethylmethaniminium is an organic compound characterized by the presence of an ethenyl group attached to an ethylmethaniminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-N-ethylmethaniminium can be achieved through several methods. One common approach involves the reaction of N-ethylmethanimine with an ethenylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the ethenylation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-ethylmethaniminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include N-ethylmethanimine oxide.

    Reduction: The major products include N-ethylmethanimine.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the ethenyl group.

Scientific Research Applications

N-Ethenyl-N-ethylmethaniminium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-ethylmethaniminium involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to include modifications of proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylmethanimine
  • N-Ethylmethanimine
  • N-Vinylmethanimine

Uniqueness

N-Ethenyl-N-ethylmethaniminium is unique due to its ethenyl group, which imparts distinct chemical reactivity compared to similar compounds. This unique feature makes it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

182165-72-6

Molecular Formula

C5H10N+

Molecular Weight

84.14 g/mol

IUPAC Name

ethenyl-ethyl-methylideneazanium

InChI

InChI=1S/C5H10N/c1-4-6(3)5-2/h4H,1,3,5H2,2H3/q+1

InChI Key

XJHWBHMCQCITBR-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C)C=C

Origin of Product

United States

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